molecular formula C17H14ClN3OS B11601637 (E)-5-((2-benzyl-2-phenylhydrazono)methyl)-4-chlorothiazol-2(3H)-one

(E)-5-((2-benzyl-2-phenylhydrazono)methyl)-4-chlorothiazol-2(3H)-one

Cat. No.: B11601637
M. Wt: 343.8 g/mol
InChI Key: UQPMFCXGMKBVPL-YBFXNURJSA-N
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Description

5-[(E)-(2-BENZYL-2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]-4-CHLORO-2,3-DIHYDRO-1,3-THIAZOL-2-ONE is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-(2-BENZYL-2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]-4-CHLORO-2,3-DIHYDRO-1,3-THIAZOL-2-ONE typically involves the condensation of 2-benzyl-2-phenylhydrazine with a suitable thiazolidinone precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-[(E)-(2-BENZYL-2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]-4-CHLORO-2,3-DIHYDRO-1,3-THIAZOL-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines. Substitution reactions typically result in the formation of new thiazolidinone derivatives with modified functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(E)-(2-BENZYL-2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]-4-CHLORO-2,3-DIHYDRO-1,3-THIAZOL-2-ONE involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to specific enzymes and receptors, inhibiting their activity and disrupting cellular processes.

    Pathways Involved: The compound can interfere with multiple signaling pathways, such as those involved in inflammation and cell proliferation.

Properties

Molecular Formula

C17H14ClN3OS

Molecular Weight

343.8 g/mol

IUPAC Name

5-[(E)-[benzyl(phenyl)hydrazinylidene]methyl]-4-chloro-3H-1,3-thiazol-2-one

InChI

InChI=1S/C17H14ClN3OS/c18-16-15(23-17(22)20-16)11-19-21(14-9-5-2-6-10-14)12-13-7-3-1-4-8-13/h1-11H,12H2,(H,20,22)/b19-11+

InChI Key

UQPMFCXGMKBVPL-YBFXNURJSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)/N=C/C3=C(NC(=O)S3)Cl

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)N=CC3=C(NC(=O)S3)Cl

Origin of Product

United States

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